3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7-methoxy-4-methyl-2H-chromen-2-one
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Overview
Description
3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-METHOXY-4-METHYL-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a decahydroisoquinoline moiety and a chromen-2-one core. The presence of these functional groups imparts significant biological and pharmacological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-METHOXY-4-METHYL-2H-CHROMEN-2-ONE involves multiple steps, starting with the preparation of the decahydroisoquinoline intermediate. This intermediate is typically synthesized through a series of reactions, including hydrogenation and cyclization. The chromen-2-one core is then introduced through a condensation reaction with appropriate reagents under controlled conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in the decahydroisoquinoline moiety can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form alcohols.
Substitution: The methoxy and methyl groups can undergo nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-METHOXY-4-METHYL-2H-CHROMEN-2-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits significant biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its pharmacological properties, it is studied for potential therapeutic applications in treating diseases such as cancer, bacterial infections, and inflammatory disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-METHOXY-4-METHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways.
Comparison with Similar Compounds
Similar compounds to 3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-METHOXY-4-METHYL-2H-CHROMEN-2-ONE include other chromen-2-one derivatives and decahydroisoquinoline analogs. These compounds share structural similarities but may differ in their biological activity and pharmacological properties. The uniqueness of 3-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-7-METHOXY-4-METHYL-2H-CHROMEN-2-ONE lies in its specific combination of functional groups, which imparts distinct properties and makes it a valuable compound for research and development.
Properties
Molecular Formula |
C22H27NO5 |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
3-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethyl]-7-methoxy-4-methylchromen-2-one |
InChI |
InChI=1S/C22H27NO5/c1-14-17-7-6-16(27-2)11-19(17)28-21(25)18(14)12-20(24)23-10-9-22(26)8-4-3-5-15(22)13-23/h6-7,11,15,26H,3-5,8-10,12-13H2,1-2H3 |
InChI Key |
GOLJWDZKHYPOBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)N3CCC4(CCCCC4C3)O |
Origin of Product |
United States |
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